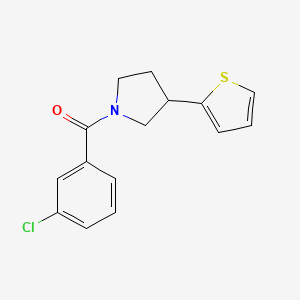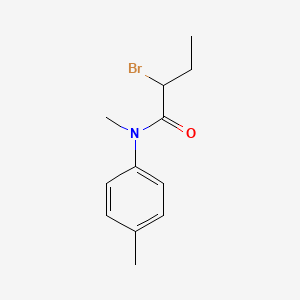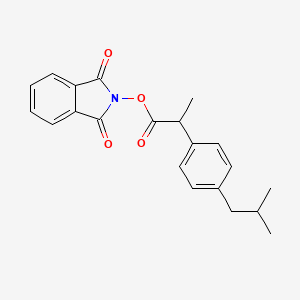
(1,3-Dioxoisoindolin-2-yl) 2-(4-isobutylphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1,3-Dioxoisoindolin-2-yl) 2-(4-isobutylphenyl)propanoate” is a chemical compound with the molecular formula C21H21NO4 . It has a molecular weight of 351.39574 . The compound is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H21NO4/c1-13(2)12-15-8-10-16(11-9-15)14(3)21(25)26-22-19(23)17-6-4-5-7-18(17)20(22)24/h4-11,13-14H,12H2,1-3H3 . This code provides a specific description of the compound’s molecular structure. For a visual representation, it would be best to refer to a chemical database or software that can generate a 3D structure from the InChI code.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 351.4 . The compound is stored in an inert atmosphere at 2-8°C . For more detailed physical and chemical properties, it would be best to refer to a comprehensive chemical database.科学的研究の応用
Crystallographic Insights
The compound exhibits interesting crystallographic properties. For example, in N‐Phthaloyl‐dl‐alanine, a related compound, the propanoic acid and planar phthaloyl moieties adopt a staggered conformation, forming centrosymmetric dimers linked by hydrogen bonds (Wheeler, Gordineer, & Deschamps, 2004). Similarly, the 1,3-dioxoisoindolin-2-yl unit in (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid is planar and oriented at a specific dihedral angle to the carboxylate group, demonstrating its potential for forming stable molecular structures (Raza, Tahir, Saddiqa, Danish, & Iqbal, 2009).
Antimicrobial Properties
Compounds derived from 1,3-dioxoisoindolin-2-yl have shown promise in antimicrobial applications. A study on the synthesis of 4-aminophenylacetic acid derivatives, which utilized (dioxoisoindolin-2-yl)phenylacetic acid, reported that some of the compounds exhibited promising antimicrobial activities (Bedair et al., 2006).
Anti-Proliferative Activity
The molecule's derivatives have been explored for anti-proliferative activities. Research involving cyanoacetohydrazide and 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride as starting materials for new heterocyclic compounds indicated significant in-vitro anti-proliferative activity against human epithelial cell lines without harming normal fibroblasts (Hekal, Ali, & Abu El‐Azm, 2020).
Polyamide Synthesis
1,3-Dioxoisoindolin-2-yl units have been used in the synthesis of new classes of optically active polyamides, which are characterized by high yields and specific thermal properties, demonstrating the compound's utility in advanced polymer synthesis (Isfahani, Faghihi, Hajibeygi, & Bokaei, 2010).
Corrosion Inhibition
Derivatives of 1,3-dioxoisoindolin-2-yl have been evaluated as corrosion inhibitors for carbon steel in acidic environments. The synthesized compounds displayed high inhibition efficiency and were analyzed for their thermodynamic functions, indicating their potential as effective corrosion inhibitors (Shamaya, Al-jeilawi, & Khudhair, 2021).
Anti-inflammatory Applications
A study on the synthesis of acetic acid derivatives as anti-inflammatory agents highlighted the potential of 1,3-dioxoisoindolin-2-yl derivatives in medicinal chemistry. These compounds showed significant anti-inflammatory activity in both in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
特性
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-[4-(2-methylpropyl)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13(2)12-15-8-10-16(11-9-15)14(3)21(25)26-22-19(23)17-6-4-5-7-18(17)20(22)24/h4-11,13-14H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTRYGIOMYBGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxoisoindolin-2-yl) 2-(4-isobutylphenyl)propanoate | |
CAS RN |
2140889-61-6 |
Source


|
| Record name | 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(p-tolylthio)acetamide](/img/structure/B2773889.png)

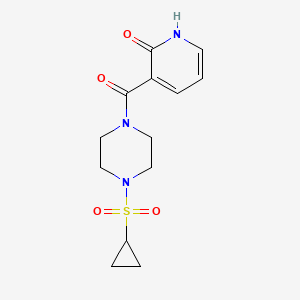

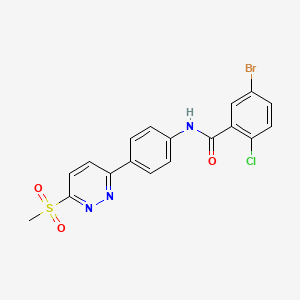
![(3E)-1,1,1-trifluoro-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one](/img/structure/B2773898.png)
![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2773899.png)


![N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2773906.png)
